molecular formula C10H13BrN2O2 B6309121 2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium;bromide CAS No. 1841081-30-8

2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium;bromide

Cat. No.: B6309121
CAS No.: 1841081-30-8
M. Wt: 273.13 g/mol
InChI Key: KVRZGCBQKAJSBN-UHFFFAOYSA-N
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Description

2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium;bromide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in the fields of chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium;bromide typically involves the construction of the indole ring followed by the introduction of the ethylazanium group and bromide ion. One common method involves the use of indole as a starting material, which undergoes a series of reactions including hydroxylation and alkylation to introduce the desired functional groups. The reaction conditions often involve the use of catalysts such as palladium and reagents like N-methyl-2-pyrrolidone and potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium;bromide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the indole ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted indole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium;bromide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.

    Medicine: Due to its biological activity, it is being explored for its potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium;bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    5-hydroxyindoleacetic acid: A metabolite of serotonin with hydroxyl and carboxyl groups.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

Uniqueness

2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium;bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.BrH/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14;/h3-5,12-14H,1-2,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRZGCBQKAJSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)CC[NH3+])O)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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